6-Cyclopropyl-2-{1-[2-(2,3-dimethylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one
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Overview
Description
6-Cyclopropyl-2-{1-[2-(2,3-dimethylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopropyl group, a piperidine ring, and a pyridazinone core, making it a unique structure for study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-{1-[2-(2,3-dimethylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one typically involves multiple steps, including the formation of the piperidine ring, the attachment of the dimethylphenoxy group, and the cyclopropylation of the pyridazinone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-2-{1-[2-(2,3-dimethylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
6-Cyclopropyl-2-{1-[2-(2,3-dimethylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-{1-[2-(2,3-dimethylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazinone derivatives and piperidine-containing molecules. Examples include:
- 6-Cyclopropyl-2-{1-[2-(3,4-dimethylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one.
Uniqueness
The uniqueness of 6-Cyclopropyl-2-{1-[2-(2,3-dimethylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one lies in its specific structural features, such as the cyclopropyl group and the dimethylphenoxy moiety, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
6-cyclopropyl-2-[1-[2-(2,3-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-15-5-4-6-21(16(15)2)29-17(3)23(28)25-13-11-19(12-14-25)26-22(27)10-9-20(24-26)18-7-8-18/h4-6,9-10,17-19H,7-8,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCCUASZBPMMPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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